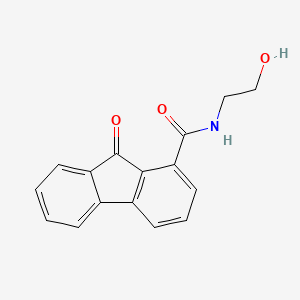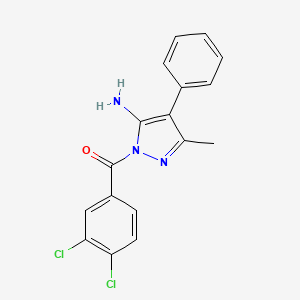
3-(4-methoxyphenyl)-N-propyl-4,5-dihydro-5-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of related compounds often involves "one-pot" reductive cyclization processes, utilizing reductive cyclizing agents in suitable solvents, as demonstrated in the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (Bhaskar et al., 2019). This methodology could potentially be adapted for the synthesis of the compound , given its structural similarities.
Molecular Structure Analysis
Molecular structure analysis of analogous compounds, such as 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, involves advanced techniques like NMR, mass spectra, FT-IR, and single crystal X-ray diffraction studies (Kumara et al., 2018). These analyses help in elucidating the compound's conformation and the nature of its intermolecular interactions.
Chemical Reactions and Properties
Chemoselective nucleophilic chemistry as seen in compounds like 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides (Yu et al., 2009) provides insight into the reactivity and functional group transformations relevant to the target compound. These reactions highlight the versatility and reactivity of isoxazole derivatives.
Physical Properties Analysis
The physical properties, including thermal stability and solubility, can be inferred from studies like the one on 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was found to be thermally stable up to 190°C (Kumara et al., 2018). Such properties are crucial for understanding the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, can be assessed through studies on similar compounds. For example, the reactivity of isoxazole derivatives towards nucleophilic agents and their subsequent transformations into various functionalized products indicates the chemical versatility of the isoxazole ring (Yu et al., 2009).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-propyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-8-15-14(17)13-9-12(16-19-13)10-4-6-11(18-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGOMHYJICPHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5606406.png)

![3-[2-(aminocarbonothioyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5606416.png)



![1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5606449.png)
![N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]chromane-3-carboxamide](/img/structure/B5606456.png)
![N-(3-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5606462.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5606468.png)

![3-(4-methyl-1-piperazinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5606500.png)
![6-[4-(trifluoromethyl)phenyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B5606505.png)
